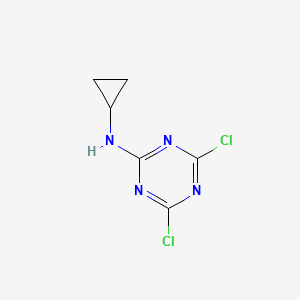

4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine

Description

BenchChem offers high-quality 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,6-dichloro-N-cyclopropyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N4/c7-4-10-5(8)12-6(11-4)9-3-1-2-3/h3H,1-2H2,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFZPFVIKDQXXKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine

Foreword: Navigating the Landscape of a Niche Chemical Intermediate

In the intricate tapestry of medicinal chemistry and drug development, the exploration of novel molecular scaffolds is paramount. The 1,3,5-triazine core, a six-membered heterocyclic ring with alternating carbon and nitrogen atoms, has emerged as a "privileged structure" due to its versatile biological activities and synthetic tractability.[1][2] This guide focuses on a specific derivative, 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine , a compound that, while not extensively characterized in public literature, holds significant potential as a building block in the synthesis of targeted therapeutics.

This document is crafted for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to provide a deeper understanding of the compound's physicochemical nature, the rationale behind its structural components, and the established methodologies for its characterization. As a Senior Application Scientist, my objective is to not only present the known data but also to illuminate the causal relationships between a molecule's properties and its potential applications, thereby empowering researchers to make informed decisions in their synthetic and developmental endeavors. We will delve into the knowns, acknowledge the unknowns, and provide a framework for the empirical determination of its complete physicochemical profile.

Molecular Identity and Structural Elucidation

At the heart of our investigation is the precise chemical identity of 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine.

| Identifier | Value | Source |

| IUPAC Name | 4,6-dichloro-N-cyclopropyl-1,3,5-triazin-2-amine | N/A |

| CAS Number | 32889-45-5 | [3] |

| Molecular Formula | C₆H₆Cl₂N₄ | [4] |

| Molecular Weight | 205.04 g/mol | [4] |

| Canonical SMILES | C1CC1NC2=NC(=NC(=N2)Cl)Cl | |

| InChI | InChI=1S/C6H6Cl2N4/c7-4-10-5(8)12-6(11-4)9-3-1-2-3/h3H,1-2H2,(H,9,10,11,12) | [3] |

| InChIKey | BFZPFVIKDQXXKY-UHFFFAOYSA-N | [3] |

The structure features a central 1,3,5-triazine ring, which is substituted with two chlorine atoms at the 4 and 6 positions and a cyclopropylamine group at the 2 position. The chlorine atoms are excellent leaving groups, making this molecule a versatile intermediate for sequential nucleophilic substitution reactions.[1] The cyclopropyl moiety is a particularly interesting feature in the context of drug design.

The Significance of the Cyclopropyl Moiety

The inclusion of a cyclopropyl ring is a deliberate choice in medicinal chemistry, often employed to enhance a molecule's therapeutic potential.[5][6][7] Its rigid, three-dimensional structure can confer conformational constraint, locking the molecule into a bioactive conformation and potentially increasing binding affinity to a biological target.[8] Furthermore, the cyclopropyl group can improve metabolic stability by being less susceptible to enzymatic degradation compared to linear alkyl chains.[8][9] This can lead to a longer in vivo half-life, a desirable property for many drug candidates.[8]

Physicochemical Properties: Knowns and Inferred Characteristics

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in drug discovery, influencing everything from reaction kinetics to bioavailability. For 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine, experimentally determined data is sparse. The following table summarizes the available information for the target compound and provides data for structurally related compounds to offer a comparative perspective.

| Property | 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine | Related Compound Data |

| Physical Form | White to yellow solid | N/A |

| Melting Point | Not available | 223-227 °C (N-Cyclopropyl-2,4,6-triamino-1,3,5-triazine) |

| Boiling Point | Not available | 428.8 ± 28.0 °C (Predicted for 4,6-dichloro-1,3,5-triazin-2-amine)[10] |

| Solubility | Not available | Sparingly soluble in DMSO and Methanol (for 4,6-dichloro-1,3,5-triazin-2-amine)[10] |

| pKa | 0.96 ± 0.10 (Predicted)[11] | 3.38 (Strongest Basic, Predicted for a related chloro-triazine diamine)[12] |

| Purity | 95% - 98% (min) | N/A |

| Storage Temperature | +4°C | N/A |

It is crucial to note that the data for related compounds are for comparative purposes only and may not accurately reflect the properties of the target molecule.

Experimental Protocols for Physicochemical Characterization

To address the gaps in the experimental data, standardized protocols should be employed. The OECD Guidelines for the Testing of Chemicals provide a framework for the robust and reproducible determination of these properties.[13][14][15][16]

Determination of Melting Point (OECD TG 102)

The melting point is a critical indicator of purity and is essential for material handling and formulation.

Methodology:

-

Apparatus: A capillary melting point apparatus or a differential scanning calorimeter (DSC) can be used.

-

Sample Preparation: A small amount of the finely powdered, dry substance is packed into a capillary tube to a height of 2-3 mm.

-

Procedure: The capillary tube is placed in the melting point apparatus, and the temperature is raised at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Observation: The temperature range from the point at which the substance begins to melt to the point at which it is completely molten is recorded. For DSC, the onset and peak temperatures of the melting endotherm are determined.

Determination of Solubility (OECD TG 105)

Solubility in aqueous and organic solvents is a key parameter for reaction condition screening, purification, and for predicting bioavailability.

Methodology:

-

Solvents: A range of solvents of varying polarity should be tested (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Procedure (Flask Method): a. A known amount of the solvent is placed in a flask equipped with a stirrer, and the temperature is maintained at a constant value. b. The test substance is added in small, successive portions until it no longer dissolves. c. The mixture is stirred to ensure equilibrium is reached (typically 24 hours). d. The suspension is filtered, and the concentration of the dissolved substance in the filtrate is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Data Expression: Solubility is typically expressed in g/L or mol/L.

Determination of the Dissociation Constant (pKa) (OECD TG 112)

The pKa value is crucial for understanding the ionization state of the molecule at different pH values, which affects its solubility, membrane permeability, and receptor binding.

Methodology:

-

Method: Potentiometric titration is a common and reliable method.

-

Procedure: a. A solution of the substance of known concentration in water (or a co-solvent if solubility is low) is prepared. b. The solution is titrated with a standardized solution of a strong acid or base. c. The pH of the solution is measured after each addition of the titrant. d. The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

Synthesis and Reaction Chemistry

The synthesis of 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine typically proceeds via a nucleophilic substitution reaction starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The differential reactivity of the chlorine atoms on the triazine ring allows for a stepwise and controlled substitution.

A general synthetic procedure is as follows:

-

Cyanuric chloride is dissolved in a suitable solvent (e.g., acetone, tetrahydrofuran) and cooled to a low temperature (typically below 5°C) to control the reaction rate.[17][18]

-

One equivalent of cyclopropylamine is added dropwise to the cooled solution. The reaction temperature is carefully maintained to favor monosubstitution.

-

A base, such as sodium hydroxide or a non-nucleophilic organic base (e.g., N,N-diisopropylethylamine), is added to neutralize the hydrochloric acid formed during the reaction.[17][18]

-

The reaction is stirred for a period of time to ensure complete conversion.

-

The product is then isolated through filtration and concentration of the filtrate.[17]

Caption: Synthetic pathway for 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (typically in the upfield region, ~0.5-1.0 ppm) and a signal for the amine proton, the chemical shift of which would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR would show distinct signals for the two carbons of the triazine ring attached to chlorine, the carbon attached to the cyclopropylamine group, and the carbons of the cyclopropyl ring.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-N stretching, and the vibrations of the triazine ring.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms.

The following diagram illustrates a typical analytical workflow for the characterization of a novel chemical entity like 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine.

Caption: Analytical workflow for the characterization of the target compound.

Applications in Drug Discovery and Medicinal Chemistry

The 1,3,5-triazine scaffold is a cornerstone in the development of a wide range of therapeutic agents, including anticancer, antimicrobial, and antiviral drugs.[1][2][19] The title compound, with its two reactive chlorine atoms, serves as an ideal starting material for the synthesis of libraries of disubstituted triazine derivatives. By reacting 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine with various nucleophiles (e.g., amines, thiols, alcohols), a diverse set of molecules can be generated for high-throughput screening in drug discovery campaigns.

The presence of the cyclopropylamine at the C2 position already provides a point of structural diversity and can influence the binding of the final compounds to their biological targets. The subsequent substitution at the C4 and C6 positions allows for the fine-tuning of the molecule's properties to optimize potency, selectivity, and pharmacokinetic profiles.

Safety and Handling

While specific safety data for 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine is not available, it should be handled with the care appropriate for a dichlorotriazine derivative. Related compounds are known to be harmful if swallowed, in contact with skin, or if inhaled, and can cause irritation to the eyes, skin, and respiratory system.[10] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine represents a valuable, albeit under-characterized, chemical intermediate. Its combination of a reactive dichlorotriazine core and a strategically incorporated cyclopropyl group makes it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications. While a complete, experimentally verified physicochemical profile is yet to be published, this guide provides a comprehensive overview of its known attributes, a framework for its full characterization based on established international guidelines, and an insight into its potential role in the advancement of medicinal chemistry. The diligent application of the described experimental protocols will undoubtedly shed more light on the properties of this promising molecule, paving the way for its effective utilization in the development of next-generation therapeutics.

References

-

Appretech Scientific Limited. 4,6-dichloro-N-cyclopropyl-1,3,5-triazin-2-amine. Available from: [Link]

-

PubChem. 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine. National Center for Biotechnology Information. Available from: [Link]

-

ChemBK. 4,6-dichloro-1,3,5-triazin-2-amine. Available from: [Link]

-

Hypha Discovery. Metabolism of cyclopropyl groups. Available from: [Link]

- Bakharev, V. V., et al. (2012). Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. Russian Chemical Bulletin, 61(1), 97-109.

-

OECD. Guidelines for the Testing of Chemicals. Organisation for Economic Co-operation and Development. Available from: [Link]

- Telvekar, V. N. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.

-

ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Available from: [Link]

- Stefani, H. A., et al. (2005). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 10(9), 1175-1199.

- Chouai, A., Venditto, V. J., & Simanek, E. E. (2007). Synthesis of 2-[3,3'-Di-(tert-butoxycarbonyl)-aminodipropylamine]-4,6,-dichloro-1,3,5-triazine as a Monomer and 1,3,5-[Tris-piperazine]-triazine as a Core for the Large Scale Synthesis of Melamine (Triazine) Dendrimers. Organic Syntheses, 84, 323.

-

Wikipedia. OECD Guidelines for the Testing of Chemicals. Available from: [Link]

-

Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. Available from: [Link]

- de Fatima, A., et al. (2021).

- He, Y., et al. (2022).

-

FoodData Central. 6-Chloro-N-(1-methylethyl)-1,3,5-triazine-2,4-diamine. Available from: [Link]

- Wang, S., et al. (2021). Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. Bioorganic & Medicinal Chemistry, 32, 115997.

-

LAUS GmbH. OECD/EU-Methods. Available from: [Link]

-

Chemycal. OECD Guidelines for the Testing of Chemicals. Available from: [Link]

-

PubChem. 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine. National Center for Biotechnology Information. Available from: [Link]

-

SpectraBase. N-(4,6-DICHLORO-1,3,5-TRIAZIN-2-YL)-N-ETHYLOCTANE-1-SOLFONAMIDE. Available from: [Link]

Sources

- 1. food.ec.europa.eu [food.ec.europa.eu]

- 2. 1,3,5-Tri-2-propenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione(1025-15-6) 1H NMR [m.chemicalbook.com]

- 3. 1,3,5-Triazine-2,4-diamine, 6-chloro- [webbook.nist.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scientificupdate.com [scientificupdate.com]

- 8. nbinno.com [nbinno.com]

- 9. hyphadiscovery.com [hyphadiscovery.com]

- 10. chembk.com [chembk.com]

- 11. Page loading... [guidechem.com]

- 12. Showing Compound 6-Chloro-N-(1-methylethyl)-1,3,5-triazine-2,4-diamine (FDB011269) - FooDB [foodb.ca]

- 13. oecd.org [oecd.org]

- 14. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 15. OECD/EU-Methods [laus.group]

- 16. OECD Guidelines for the Testing of Chemicals [chemycal.com]

- 17. researchgate.net [researchgate.net]

- 18. orgsyn.org [orgsyn.org]

- 19. 1722-19-6|4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine|BLD Pharm [bldpharm.com]

4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Cyromazine (4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine)

Authored by: Gemini, Senior Application Scientist

Abstract

4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine, more commonly known as Cyromazine, is a potent and highly selective triazine-based insect growth regulator (IGR). Its primary application is in the control of dipteran larvae, particularly in agricultural and veterinary settings, where it prevents the development of pest populations like houseflies and sheep blowflies. Unlike conventional neurotoxic insecticides, Cyromazine exerts its effect by interfering with fundamental physiological processes unique to the developmental stages of insects. This guide synthesizes the current scientific understanding of its mechanism of action, focusing on its role as a disruptor of insect molting and cuticle formation. While the precise molecular target remains an active area of research, substantial evidence points towards the disruption of the ecdysone signaling pathway as the primary mode of action. This document provides a detailed exploration of the proposed mechanisms, supporting experimental evidence, and validated protocols for further investigation.

Introduction to Cyromazine: A Profile of a Selective Growth Regulator

Cyromazine is a cyclopropyl derivative of melamine, recognized for its efficacy as a larvicide.[1] It is applied prophylactically to manage infestations, as it has minimal effect on existing adult fly populations but provides extended protection (8-10 weeks) by preventing the emergence of the next generation.[1][2] Its high degree of selectivity makes it a valuable tool in integrated pest management, with low toxicity to mammals and non-target organisms.[1] The core of Cyromazine's utility lies in its ability to disrupt the molting process, a critical and vulnerable phase in the insect life cycle. This guide delves into the biochemical and physiological cascade initiated by Cyromazine, leading to larval mortality.

Core Mechanism of Action: Disruption of Insect Molting and Development

The definitive mode of action for Cyromazine is the interruption of larval development and metamorphosis. This is not an acute toxic effect but a fatal disruption of the highly regulated process of molting (ecdysis). The evidence points to two interconnected hypotheses: interference with the hormonal signaling that governs molting and the subsequent failure of cuticle formation.

Primary Hypothesis: Disruption of the Ecdysone Signaling Pathway

The most compelling current hypothesis centers on the disruption of the ecdysone signaling pathway. Ecdysone, a steroid hormone, is the principal regulator of molting and metamorphosis in insects.[3] Its active form, 20-hydroxyecdysone (20E), binds to a nuclear receptor complex, which then initiates a genetic cascade controlling the shedding of the old cuticle and the synthesis of the new one.

Research indicates that Cyromazine interferes with this critical hormonal pathway.[3] Exposure to Cyromazine during larval development leads to a significant reduction in primordial germ cells (PGCs) and, in adult ovaries, a decrease in germline stem cells (GSCs).[3] Crucially, these detrimental effects on reproductive development can be partially reversed by supplementing the insect's diet with exogenous 20E.[3] This "rescue" experiment strongly suggests that Cyromazine's target lies within the ecdysone signaling cascade, effectively creating a state of hormone deficiency or signal transduction failure that prevents the successful initiation and completion of molting.

Caption: Proposed disruption of the ecdysone signaling pathway by Cyromazine.

Consequence: Defective Cuticle Formation and Sclerotization

The insect cuticle is a complex structure of chitin microfibrils embedded in a protein matrix. Its synthesis, deposition, and subsequent hardening (sclerotization) are directly controlled by the ecdysone-regulated gene cascade. By disrupting this pathway, Cyromazine leads to catastrophic failures in cuticle formation.[1][4]

Affected larvae are unable to properly form a viable pupal cuticle.[2] The resulting cuticle is often malformed, exhibiting a larviform shape, and lacks structural integrity.[4] This is consistent with an inhibition of both chitin and cuticular protein synthesis.[4][5] Furthermore, Cyromazine may interfere with the sclerotization process, which is responsible for the hardening and stabilization of the cuticle.[5] Studies have also noted that Cyromazine intoxication alters the amino acid profile of the puparial cuticle, specifically the relative content of phenylalanine and tyrosine, which are precursors for sclerotizing agents.[4]

Molecular Targets and Specificity

While the downstream effects are well-documented, the precise molecular binding site of Cyromazine remains elusive. It is classified as a non-neurotoxic compound, distinguishing it from many traditional insecticides.[1] Investigations into potential targets have ruled out several common enzyme systems.

Table 1: Summary of Investigated Molecular Targets

| Target System/Enzyme | Effect of Cyromazine | Reference |

| Nervous System | Not a primary target; non-neurotoxic mode of action. | [1] |

| Phenylalanine Hydroxylase (PAH) | No significant effect on activity. | [4] |

| Dihydrofolate Reductase (DHFR) | No significant effect on activity. | [4] |

| Ecdysone Signaling Pathway | Strong evidence of disruption. | [3] |

| Chitin/Cuticular Protein Synthesis | Appears to be inhibited as a downstream consequence. | [4][5] |

The high selectivity of Cyromazine for dipteran larvae suggests its molecular target is either unique to this insect order or that factors like metabolism and receptor affinity differ significantly between target and non-target species.

Experimental Protocols for Mechanistic Elucidation

To rigorously investigate the mechanism of action of Cyromazine in a research setting, a series of validated, sequential experiments should be employed. The following protocols provide a framework for confirming its IGR activity and testing the primary hypotheses.

Protocol 1: Larval Development Bioassay

This foundational assay quantifies the insect growth regulatory effects of Cyromazine. It establishes a dose-response relationship, which is critical for all subsequent mechanistic studies.

Methodology:

-

Preparation of Dosed Media: Prepare standard larval rearing medium for a susceptible dipteran species (e.g., Musca domestica or Drosophila melanogaster). Incorporate Cyromazine (dissolved in a suitable solvent like DMSO) into the media at a range of concentrations (e.g., 0.05, 0.1, 0.5, 1.0, 5.0 ppm), along with a solvent-only control.

-

Larval Seeding: Transfer a known number of first-instar larvae (e.g., 50) into vials containing the control and dosed media.

-

Incubation: Maintain the vials under standard insectary conditions (e.g., 25°C, 12:12 L:D cycle).

-

Data Collection: Monitor the vials daily. Count the number of larvae that successfully pupate and the number of adults that successfully eclose (emerge).

-

Analysis: Calculate the percentage of emergence inhibition for each concentration relative to the control. Determine the EC50 (effective concentration to inhibit 50% of emergence) using probit analysis.

Caption: Experimental workflow for a larval development bioassay.

Protocol 2: Ecdysone Rescue Experiment

This experiment directly tests the hypothesis that Cyromazine interferes with the ecdysone signaling pathway.

Methodology:

-

Establish Sub-lethal Dose: From the bioassay in Protocol 1, determine a concentration of Cyromazine that causes a high level of emergence inhibition but not complete larval mortality (e.g., EC90).

-

Prepare Treatment Groups:

-

Group A: Control (solvent only).

-

Group B: Cyromazine at EC90.

-

Group C: Cyromazine at EC90 + 20-Hydroxyecdysone (20E) at a rescue concentration (e.g., 5 ppm).

-

Group D: 20-Hydroxyecdysone (20E) only.

-

-

Execution: Run the larval development bioassay as described above with these four treatment groups.

-

Analysis: Compare the percentage of adult emergence between Group B and Group C. A statistically significant increase in emergence in Group C indicates that exogenous 20E can partially or fully overcome the effects of Cyromazine, supporting the hypothesis.

Table 2: Expected Outcomes of Ecdysone Rescue Experiment

| Treatment Group | Expected Adult Emergence (%) | Interpretation |

| A: Control | ~95-100% | Baseline development. |

| B: Cyromazine (EC90) | ~10% | IGR effect confirmed. |

| C: Cyromazine + 20E | > 10% (e.g., 40-60%) | Positive Rescue: 20E bypasses the Cyromazine-induced block. |

| D: 20E Only | ~95-100% | 20E is not toxic at the tested concentration. |

Conclusion and Future Directions

4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine (Cyromazine) is an effective insect growth regulator whose mechanism of action is centered on the disruption of molting and metamorphosis in dipteran larvae. The balance of evidence strongly indicates that it interferes with the ecdysone signaling pathway, leading to downstream failures in cuticle synthesis, sclerotization, and overall development.[3] This mode of action provides a high degree of selectivity and a favorable safety profile compared to broad-spectrum neurotoxins.

The primary goal for future research is the definitive identification of Cyromazine's molecular binding partner within the ecdysone cascade. Elucidating this target would not only cement our understanding of its mechanism but could also inform the development of new IGRs and help in managing the emergence of resistance.

References

Sources

An In-depth Technical Guide to the Structural Elucidation and Characterization of 2-N-Cyclopropylamino-4,6-Dichlorotriazine (CAS 32889-45-5)

Abstract

This technical guide provides a comprehensive overview of the structural elucidation and characterization of 2-N-Cyclopropylamino-4,6-Dichlorotriazine, a key intermediate in the synthesis of various insecticides.[1] While the existence and utility of this compound are well-documented in chemical literature and supplier databases, detailed experimental accounts of its initial structural determination are not broadly disseminated. This document, therefore, presents a scientifically rigorous, experience-driven narrative of the logical workflow and analytical techniques that would be employed to definitively identify and characterize this molecule. We will explore the synergistic use of mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy, explaining not just the "how" but the "why" behind each experimental choice. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the principles of molecular characterization.

Introduction and Background

2-N-Cyclopropylamino-4,6-Dichlorotriazine (CAS 32889-45-5) is a substituted s-triazine derivative.[2] Its molecular structure, featuring a dichlorotriazine ring and a cyclopropylamino substituent, makes it a valuable precursor in organic synthesis. Notably, it serves as a starting material for the production of the insecticide Cyromazine and other agrochemicals.[3][4] The precise arrangement of its constituent atoms is critical to its reactivity and its role as a chemical building block. The following sections will detail the logical and experimental pathway to confirm this structure.

Chemical Identity:

| Identifier | Value |

| CAS Number | 32889-45-5 |

| IUPAC Name | 4,6-dichloro-N-cyclopropyl-1,3,5-triazin-2-amine[5] |

| Synonyms | 2-N-Cyclopropylamino-4,6-DichloroTriazine, 2,4-dichloro-6-cyclopropylamino-s-triazine[2] |

| Molecular Formula | C6H6Cl2N4[6] |

| Molecular Weight | 205.04 g/mol [6] |

Logical Workflow for Structural Elucidation

The structural elucidation of an unknown compound follows a logical progression, starting from the most fundamental information and building up to a detailed three-dimensional picture. The workflow below illustrates the decision-making process for characterizing a molecule like 2-N-Cyclopropylamino-4,6-Dichlorotriazine.

Caption: Figure 1: A stepwise workflow for the structural elucidation of an organic molecule, starting from basic analysis to final structure confirmation.

Experimental Protocols and Data Interpretation

This section details the application of key analytical techniques in the characterization of 2-N-Cyclopropylamino-4,6-Dichlorotriazine.

Mass Spectrometry: Determining Molecular Weight and Formula

Rationale: The initial and most critical step is to determine the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) is the preferred method as it provides a highly accurate mass measurement, which is crucial for deducing the molecular formula.

Experimental Protocol (Hypothetical):

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as acetonitrile or methanol.

-

Instrumentation: A high-resolution mass spectrometer, such as an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap instrument, is used.

-

Analysis: The sample is introduced into the ESI source, where it is ionized. The mass-to-charge ratio (m/z) of the resulting ions is then measured.

Expected Data and Interpretation: For 2-N-Cyclopropylamino-4,6-Dichlorotriazine (C6H6Cl2N4), the expected output would be a prominent ion corresponding to the protonated molecule [M+H]+. A key feature would be the isotopic pattern characteristic of a molecule containing two chlorine atoms. The relative abundance of the isotopes (³⁵Cl and ³⁷Cl) would result in a distinctive pattern of peaks.

Table 1: Expected High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z (Hypothetical) | Isotopic Pattern |

| [M+H]⁺ (C6H7³⁵Cl2N4)⁺ | 205.0097 | ~205.0095 | M peak |

| [M+H]⁺ (C6H7³⁵Cl³⁷ClN4)⁺ | 207.0068 | ~207.0066 | M+2 peak |

| [M+H]⁺ (C6H7³⁷Cl2N4)⁺ | 209.0038 | ~209.0037 | M+4 peak |

The observed isotopic pattern, with a ratio of approximately 9:6:1 for the M, M+2, and M+4 peaks, would provide strong evidence for the presence of two chlorine atoms. The high-resolution mass would allow for the unambiguous determination of the molecular formula as C6H6Cl2N4.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the molecular structure.

Experimental Protocol (Hypothetical):

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent, typically Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), and placed in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

Experiments: A standard suite of experiments is run, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.

Expected Data and Interpretation:

-

¹H NMR: This spectrum would reveal the number of different proton environments and their neighboring protons.

-

A multiplet in the region of 2.8-3.0 ppm would be expected for the single proton on the cyclopropyl ring attached to the nitrogen (CH-NH).

-

Two multiplets in the upfield region (around 0.6-1.0 ppm) would correspond to the two sets of diastereotopic methylene protons (CH₂) of the cyclopropyl ring.

-

A broad singlet, characteristic of an N-H proton, would also be anticipated, with its chemical shift being concentration and solvent-dependent.

-

-

¹³C NMR: This spectrum would show the number of distinct carbon environments.

-

Two signals in the highly deshielded region (around 165-175 ppm) would be characteristic of the carbon atoms in the dichlorotriazine ring.

-

A signal around 20-30 ppm would correspond to the methine carbon (CH) of the cyclopropyl group.

-

A signal in the upfield region (around 5-15 ppm) would represent the two equivalent methylene carbons (CH₂) of the cyclopropyl ring.

-

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the fragments.

-

COSY (Correlation Spectroscopy): Would show correlations between the cyclopropyl protons, confirming their connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): Would link each proton to its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is key for connecting the cyclopropylamino substituent to the triazine ring. A correlation would be expected between the N-H proton and the carbon atom of the triazine ring to which the amino group is attached.

-

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | ¹H Chemical Shift (ppm, Hypothetical) | ¹³C Chemical Shift (ppm, Hypothetical) |

| Triazine-C | - | ~170.0, ~165.0 |

| Cyclopropyl-CH | ~2.9 (m) | ~25.0 |

| Cyclopropyl-CH₂ | ~0.9 (m), ~0.7 (m) | ~10.0 |

| N-H | Variable (broad s) | - |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Rationale: IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.

Experimental Protocol (Hypothetical):

-

Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

Expected Data and Interpretation: The IR spectrum would display characteristic absorption bands that confirm the presence of key functional groups.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹, Hypothetical) | Intensity | Assignment |

| ~3300 | Medium, sharp | N-H stretch |

| ~1600, ~1550 | Strong | C=N stretching in the triazine ring |

| ~1400 | Medium | C-N stretch |

| ~800 | Strong | C-Cl stretch |

Synthesis and Reactivity

2-N-Cyclopropylamino-4,6-Dichlorotriazine is typically synthesized from cyanuric chloride and cyclopropylamine. Its utility as a chemical intermediate is demonstrated in the synthesis of CYPRAZINE-DESISOPROPYL, where one of the chlorine atoms is displaced by an amino group upon reaction with ammonium hydroxide.[3] This reactivity is characteristic of dichlorotriazines and is fundamental to their application in building more complex molecules.

Caption: Figure 2: A simplified diagram showing the role of 2-N-Cyclopropylamino-4,6-Dichlorotriazine as a precursor in the synthesis of CYPRAZINE-DESISOPROPYL.

Conclusion

The structural elucidation of 2-N-Cyclopropylamino-4,6-Dichlorotriazine (CAS 32889-45-5) is a textbook example of the power of modern analytical chemistry. Through the systematic and combined application of mass spectrometry, NMR spectroscopy, and IR spectroscopy, a complete and unambiguous structural assignment can be achieved. Each technique provides a unique and complementary piece of the puzzle, from the overall molecular formula and weight to the specific arrangement and connectivity of each atom. This guide has outlined the logical framework and experimental considerations that underpin the characterization of this important chemical intermediate, providing a valuable resource for scientists in related fields.

References

- 2-N-Cyclopropylamino-4,6-DichloroTriazine SDS, 32889-45-5 Safety D

- CYPRAZINE-DESISOPROPYL synthesis - ChemicalBook. (URL: )

- Category of chemicals: Insecticide intermedi

- 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine - PubChem. (URL: )

- 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine 32889-45-5 wiki - Molbase. (URL: )

- 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine - Sigma-Aldrich. (URL: )

- CAS 32889-45-5 2-N-Cyclopropylamino-4,6-DichloroTriazine - Alfa Chemistry. (URL: )

- Cyromazine synthesis - ChemicalBook. (URL: )

Sources

- 1. Category of chemicals: Insecticide intermediate - chemBlink [chemblink.com]

- 2. echemi.com [echemi.com]

- 3. CYPRAZINE-DESISOPROPYL synthesis - chemicalbook [chemicalbook.com]

- 4. Cyromazine synthesis - chemicalbook [chemicalbook.com]

- 5. 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine | C6H6Cl2N4 | CID 22254066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

Spectroscopic Fingerprinting of C6H6Cl2N4 Isomers: A Technical Guide for Researchers

Abstract

The unequivocal structural elucidation of novel chemical entities is the cornerstone of modern drug discovery and development. For isomeric compounds sharing the same molecular formula, such as C6H6Cl2N4, differentiation and characterization present a significant analytical challenge. This technical guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural analysis of C6H6Cl2N4 isomers. With a focus on the plausible dichlorodiaminopteridine scaffold, this document offers researchers, scientists, and drug development professionals a framework for experimental design, data interpretation, and structural validation. By integrating established methodologies with theoretical insights, this guide aims to empower researchers to confidently navigate the complexities of isomeric differentiation.

Introduction: The Challenge of Isomeric Complexity

The molecular formula C6H6Cl2N4 represents a landscape of potential structural isomers, each with unique physicochemical properties and, consequently, distinct biological activities. The subtle differences in the arrangement of atoms can lead to profound variations in pharmacology and toxicology. Therefore, the ability to precisely identify the isomeric form of a synthesized or isolated compound is of paramount importance in a research and development setting.

Spectroscopic methods provide the necessary tools to "fingerprint" these molecules, offering detailed information about their atomic connectivity, functional groups, and overall structure. This guide will focus on a plausible and synthetically relevant isomeric class for C6H6Cl2N4: dichlorodiaminopteridines . The pteridine core, a fused pyrimidine and pyrazine ring system, is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules.

This document will provide a comprehensive overview of the expected spectroscopic data for these isomers and detail the experimental protocols required to obtain high-quality data.

Core Spectroscopic Techniques: A Deeper Dive

The synergistic use of NMR, IR, and MS is essential for the unambiguous structural elucidation of organic molecules. Each technique probes different aspects of the molecular structure, and together they provide a holistic view.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides information about the chemical environment of each atom, the number of neighboring atoms, and the spatial relationships between atoms. For complex heterocyclic systems like dichlorodiaminopteridines, advanced 2D NMR techniques are often indispensable for complete structural assignment[1][2].

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, specific bonds and functional moieties can be identified based on their characteristic absorption frequencies. This technique is particularly useful for identifying key functional groups such as amino (N-H) and aromatic (C=C, C=N) moieties within the C6H6Cl2N4 isomers[3][4][5].

-

Mass Spectrometry (MS): Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis. For chlorinated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) provides a distinctive signature in the mass spectrum, aiding in the confirmation of the elemental composition[6][7][8].

Spectroscopic Data for a Representative Isomer: 2,4-Diamino-6,7-dichloropteridine

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for 2,4-diamino-6,7-dichloropteridine. These predictions are based on the analysis of related pteridine structures and the known effects of substituents on chemical shifts[9][10][11].

Table 1: Predicted NMR Data for 2,4-Diamino-6,7-dichloropteridine

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Protons | ~7.5 - 8.5 | Broad Singlet | 2H | 2-NH₂ |

| ~7.0 - 8.0 | Broad Singlet | 2H | 4-NH₂ | |

| ~8.5 - 9.0 | Singlet | 1H | H-9 (if tautomer permits) | |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||

| Carbons | ~160 - 165 | C-2 | ||

| ~155 - 160 | C-4 | |||

| ~150 - 155 | C-8a | |||

| ~145 - 150 | C-4a | |||

| ~130 - 135 | C-6 | |||

| ~125 - 130 | C-7 |

Note: The exact chemical shifts of the NH₂ protons can be highly variable and are dependent on solvent, concentration, and temperature. The presence of a proton on N-9 is dependent on the dominant tautomeric form in the chosen NMR solvent.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of 2,4-diamino-6,7-dichloropteridine is expected to show characteristic absorption bands corresponding to its functional groups.

Table 2: Predicted IR Absorption Bands for 2,4-Diamino-6,7-dichloropteridine

| Frequency Range (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium-Strong, Broad | N-H stretching (amino groups) |

| 1680 - 1620 | Strong | C=N stretching (pteridine ring) |

| 1620 - 1550 | Medium-Strong | N-H bending (amino groups) |

| 1500 - 1400 | Medium | Aromatic C=C and C=N stretching |

| 850 - 750 | Strong | C-Cl stretching |

Mass Spectrometry (MS) (Predicted)

Electron Ionization Mass Spectrometry (EI-MS) of 2,4-diamino-6,7-dichloropteridine would provide crucial information for confirming its molecular weight and elemental composition.

Table 3: Predicted Mass Spectrometry Data for 2,4-Diamino-6,7-dichloropteridine

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Assignment |

| 232 | High | [M]⁺ (with ²³⁵Cl) |

| 234 | Moderate | [M+2]⁺ (with ¹³⁵Cl and ¹³⁷Cl) |

| 236 | Low | [M+4]⁺ (with ²³⁷Cl) |

| 197 | Moderate | [M-Cl]⁺ |

| 170 | Moderate | [M-Cl, HCN]⁺ |

Note: The isotopic pattern of the molecular ion peak ([M]⁺, [M+2]⁺, [M+4]⁺) with an approximate ratio of 9:6:1 is a definitive indicator for the presence of two chlorine atoms.

Experimental Protocols: A Step-by-Step Guide

The acquisition of high-quality spectroscopic data is contingent upon meticulous sample preparation and the appropriate selection of instrumental parameters.

NMR Spectroscopy Workflow

Caption: Workflow for NMR spectroscopic analysis.

Protocol Details:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid C6H6Cl2N4 isomer into a clean, dry vial.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the potential for hydrogen bonding and the polarity of the analyte).

-

Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Transfer the solution to a clean 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and perform tuning and matching of the probe.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum. The number of scans should be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or more scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to obtain a spectrum with a good signal-to-noise ratio.

-

-

2D NMR Acquisition (if necessary):

-

For unambiguous assignment of all proton and carbon signals, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

-

IR Spectroscopy Workflow

Caption: Workflow for IR spectroscopic analysis (KBr pellet method).

Protocol Details (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of the solid C6H6Cl2N4 isomer with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

The mixture should be a fine, homogeneous powder.

-

Transfer the powder to a pellet press and apply pressure according to the manufacturer's instructions to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Process the spectrum to identify the frequencies of the major absorption bands.

-

Correlate these frequencies with known vibrational modes of functional groups to confirm the presence of amino, chloro, and aromatic moieties.

-

Mass Spectrometry Workflow

Caption: Workflow for Mass Spectrometry analysis (EI-MS).

Protocol Details (Electron Ionization - Mass Spectrometry):

-

Sample Preparation:

-

Dissolve a small amount of the C6H6Cl2N4 isomer in a volatile solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer. For a solid sample, a direct insertion probe can be used, or if the compound is sufficiently volatile and thermally stable, it can be introduced via a gas chromatograph (GC).

-

Ionize the sample using a standard electron ionization (EI) source with an electron energy of 70 eV[6][8][12].

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the isotopic cluster of the molecular ion to confirm the presence of two chlorine atoms.

-

Propose structures for the major fragment ions to gain further structural information.

-

Conclusion: Towards Unambiguous Structural Assignment

The structural characterization of C6H6Cl2N4 isomers requires a multi-faceted analytical approach. This technical guide has outlined the foundational principles and practical workflows for the application of NMR, IR, and Mass Spectrometry to this class of compounds, with a focus on the dichlorodiaminopteridine scaffold. By combining the predictive power of spectroscopic theory with rigorous experimental execution, researchers can confidently elucidate the structures of these and other complex heterocyclic molecules. The provided protocols and predicted data serve as a valuable resource for scientists engaged in the synthesis, discovery, and development of novel chemical entities.

References

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

Mandl, M., & Watschinger, K. (2018). MS/MS parameters of pterins and internal standards (declustering.... ResearchGate. Retrieved from [Link]

-

Kintek Solution. (n.d.). How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques. Retrieved from [Link]

-

ASTM International. (2021). E1252 Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. Retrieved from [Link]

-

Mason, S. F. (1955). Pteridine studies. Part VI. The ultraviolet and infrared absorption spectra of the monosubstituted pteridines. Journal of the Chemical Society (Resumed), 2336. DOI: 10.1039/JR9550002336. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

Infinita Lab. (n.d.). Infrared Spectroscopy Testing | ASTM E1252 & E168. Retrieved from [Link]

-

ResearchGate. (2025, August 6). 13C-NMR. Spectra of Pteridines. Retrieved from [Link]

-

Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from [Link]

-

Kim, S.-W., & Kang, Y. (2011). Structural Elucidations of Pyrano[3,2-g]pteridine Derivatives by 2D NMR Spectroscopy. Bulletin of The Korean Chemical Society. Retrieved from [Link]

-

Goto, T., Tatematsu, A., & Matsuura, S. (n.d.). Organic Mass Spectrometry. I. Mass Spectra of Pteridine, Methylpteridines, and Hydroxypteridines*. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, September 27). Pushing at the Boundaries of Pterin Chemistry. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, May 22). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. Retrieved from [Link]

-

MDPI. (2023, June 1). Dilute-and-Shoot-Liquid Chromatography-Quadrupole Time of Flight-Mass Spectrometry for Pteridine Profiling in Human Urine and Its Association with Different Pathologies. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001342). Retrieved from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, January 6). 1H-Benzo[g]pteridine-2,4-dione. PubMed Central. Retrieved from [Link]

-

SpectraBase. (n.d.). Pteridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

International Journal of Research and Pharmaceutical Reviews. (n.d.). A COMPREHENSIVE REVIEW OF PTERIDINE DERIVATIVES. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0246362). Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Diamino-6,7-dimethylpteridine. Retrieved from [Link]

-

ACS Publications. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and structural characterization of four dichloridobis(cyclopropylalkynylamidine)metal complexes. PubMed Central. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Diamino-6-chloromethylpteridine. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Diaminopteridine. Retrieved from [Link]

-

Canadian Journal of Chemistry. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Diamino-6-chloromethylpteridine hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 1 13 C-NMR Chemical shift data of compounds 1-9, δ in ppm. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis of pteridines derivatives from different heterocyclic compounds. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Synthesis and Characterization of [(1,4‐diamine)dichloro]platinum(II) Compounds Preliminary Studies on their Biological Activity. Retrieved from [Link]

-

MDPI. (n.d.). Insights into Molecular Structure of Pterins Suitable for Biomedical Applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Novel diaminoguanidine functionalized cellulose: synthesis, characterization, adsorption characteristics and application for ICP-AES determination of copper(II), mercury(II), lead(II) and cadmium(II) from aqueous solutions. Retrieved from [Link]

-

Britannica. (n.d.). Pteridine. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

Inorganics. (n.d.). The Synthesis, Characterization, and Fluxional Behavior of a Hydridorhodatetraborane. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2021, November 24). Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Journal of the Chemical Society (Resumed). (n.d.). 1. Synthesis of 8-substituted pteridine derivatives. RSC Publishing. Retrieved from [Link]

Sources

- 1. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]

- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. bitesizebio.com [bitesizebio.com]

- 8. Electron ionization - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Pushing at the Boundaries of Pterin Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

The Strategic Application of 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine in Modern Medicinal Chemistry: A Technical Guide

This technical guide provides an in-depth exploration of the synthesis, chemical properties, and, most importantly, the strategic applications of 4,6-dichloro-N-cyclopropyl-1,3,5-triazin-2-amine in the field of medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold in the design and synthesis of novel therapeutic agents. We will delve into the rationale behind its use, focusing on its role as a key building block in the development of targeted therapies, particularly kinase inhibitors.

The 1,3,5-Triazine Scaffold: A Privileged Core in Drug Discovery

The 1,3,5-triazine, or s-triazine, ring system is recognized as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and the ability to readily undergo sequential and regioselective nucleophilic substitution at the 2, 4, and 6 positions make it an exceptionally versatile core for the construction of diverse molecular libraries. This versatility has led to the development of numerous compounds with a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1]

The reactivity of the chlorine atoms on a dichlorotriazine derivative is temperature-dependent, allowing for a controlled, stepwise introduction of different nucleophiles. This feature is paramount in combinatorial chemistry and the efficient synthesis of complex molecules with multiple points of diversity.

The Cyclopropyl Moiety: A Small Ring with a Big Impact

The incorporation of a cyclopropyl group into drug candidates is a well-established strategy in medicinal chemistry to enhance a range of pharmacological properties. This small, strained ring system imparts a unique combination of rigidity and electronic character to a molecule. Key advantages of including a cyclopropyl group include:

-

Enhanced Potency: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, leading to a more favorable entropic contribution to binding with its biological target.

-

Increased Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in linear alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.

-

Improved Selectivity: The defined spatial orientation of the cyclopropyl group can lead to more specific interactions with the target protein, reducing off-target effects.

-

Modulation of Physicochemical Properties: The cyclopropyl group can influence a molecule's pKa and lipophilicity, which can in turn affect its solubility, permeability, and potential for P-glycoprotein efflux.

The presence of the N-cyclopropyl group in 4,6-dichloro-N-cyclopropyl-1,3,5-triazin-2-amine, therefore, pre-engineers these desirable properties into the scaffold, making it an attractive starting point for drug discovery programs.

Synthesis of the Core Scaffold: 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine

The synthesis of 4,6-dichloro-N-cyclopropyl-1,3,5-triazin-2-amine is typically achieved through a nucleophilic substitution reaction on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The high reactivity of cyanuric chloride allows for a stepwise substitution of its chlorine atoms. To achieve monosubstitution, the reaction is generally carried out at low temperatures with one equivalent of cyclopropylamine.

Caption: General synthetic scheme for 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine.

Experimental Protocol: Synthesis of 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine

Materials:

-

Cyanuric chloride

-

Cyclopropylamine

-

Acetone

-

Sodium hydroxide (aqueous solution)

-

Ice

Procedure:

-

Dissolve cyanuric chloride in acetone and cool the solution to 0°C in an ice bath.

-

Slowly add one equivalent of cyclopropylamine to the cooled solution while maintaining the temperature at 0°C.

-

Simultaneously, add an aqueous solution of sodium hydroxide dropwise to neutralize the hydrochloric acid formed during the reaction.

-

Stir the reaction mixture at 0°C for 1 hour.

-

Quench the reaction by adding the mixture to a slurry of ice and water.

-

Filter the resulting solid precipitate, wash with cold water, and dry under vacuum to yield 4,6-dichloro-N-cyclopropyl-1,3,5-triazin-2-amine.

Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

A significant application of 4,6-dichloro-N-cyclopropyl-1,3,5-triazin-2-amine is in the development of kinase inhibitors.[2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The dichlorotriazine core of the title compound serves as a versatile anchor to which various pharmacophoric groups can be attached to create potent and selective kinase inhibitors.

The general strategy involves the sequential substitution of the two remaining chlorine atoms with different nucleophiles. This allows for the exploration of structure-activity relationships (SAR) and the optimization of the compound's biological activity.

Caption: General synthetic pathway for kinase inhibitors from the core scaffold.

Case Study: Morpholino-Substituted Triazines as mTOR/PI3K Inhibitors

The patent WO2009093981A1 describes the synthesis of morpholino-substituted triazines as inhibitors of mTOR and PI3K kinases, which are key components of signaling pathways that regulate cell growth and proliferation.[2] In this patent, 4,6-dichloro-N-cyclopropyl-1,3,5-triazin-2-amine can be envisioned as a key starting material for the synthesis of these potent inhibitors. The morpholino group is a common motif in kinase inhibitors, often contributing to favorable pharmacokinetic properties.

The synthesis of these inhibitors would involve the reaction of 4,6-dichloro-N-cyclopropyl-1,3,5-triazin-2-amine with a substituted amine to displace the first chlorine, followed by reaction with morpholine to displace the second chlorine.

Table 1: Representative Biological Activity of Triazine-Based Kinase Inhibitors

| Compound ID | Target Kinase | IC50 (nM) |

| Example 1 | mTOR | < 100 |

| Example 2 | PI3Kα | < 100 |

| Example 3 | PI3Kβ | < 100 |

| Example 4 | PI3Kδ | < 100 |

| Example 5 | PI3Kγ | < 100 |

Data is representative and derived from the scope of compounds described in WO2009093981A1.[2]

Experimental Protocol: Synthesis of a Representative Morpholino-Triazine Kinase Inhibitor

Step 1: Synthesis of the Monochloro-triazine Intermediate

-

To a solution of 4,6-dichloro-N-cyclopropyl-1,3,5-triazin-2-amine in a suitable solvent (e.g., THF or DMF), add one equivalent of a desired primary or secondary amine.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the HCl produced.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

-

Work up the reaction by partitioning between an organic solvent and water.

-

Purify the crude product by column chromatography to obtain the monochloro-triazine intermediate.

Step 2: Synthesis of the Final Disubstituted Triazine

-

Dissolve the monochloro-triazine intermediate in a suitable solvent.

-

Add an excess of morpholine.

-

Heat the reaction mixture to a higher temperature (e.g., 80-120°C) to facilitate the substitution of the less reactive chlorine atom.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, perform an appropriate work-up and purify the final product by crystallization or column chromatography.

Conclusion

4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine is a highly valuable and versatile building block in medicinal chemistry. The combination of the privileged 1,3,5-triazine scaffold with the beneficial properties of the cyclopropyl group makes it an ideal starting point for the synthesis of novel therapeutic agents. Its application in the development of kinase inhibitors, as demonstrated in the patent literature, highlights its potential for creating potent and selective drugs for the treatment of cancer and other proliferative diseases. The straightforward and controllable synthetic chemistry of this compound allows for the generation of diverse libraries of molecules for biological screening, making it a key tool for drug discovery and development professionals.

References

- WO2009093981A1 - Triazine compounds as kinase inhibitors - Google Patents. (n.d.).

- Triazine is an important pharmacophore in the field of research for the development of novel medications due to its presence in numerous powerful physiologically active compounds with significant medical potential, such as anti-tumor, anti-viral, anti-inflammatory, anti-microbial, anti- HIV, anti-leishmanial and others. The easy availability of triazine, high reactivity, simple synthesis of their analog, and their notable broad range of biological activities have garnered chemist interest in designing s-triazine-based drugs. (2024). Mini-Reviews in Medicinal Chemistry, 22, 2019-2071.

Sources

Navigating the Physicochemical Landscape of 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine: A Technical Guide to Solubility and Stability

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability of 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine, a substituted s-triazine of significant interest in medicinal chemistry and agrochemical research. As a Senior Application Scientist, this document synthesizes foundational chemical principles with actionable, field-proven experimental protocols to empower researchers in harnessing the full potential of this molecule.

Executive Summary

Understanding the physicochemical properties of a compound is a critical determinant of its successful application, be it in a pharmaceutical formulation or an agricultural product. This guide delves into the core solubility and stability characteristics of 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine. While specific experimental data for this compound is not extensively published, this paper establishes a robust predictive framework based on the well-documented behavior of analogous chlorotriazine structures. Furthermore, it provides comprehensive, step-by-step protocols for the empirical determination of these crucial parameters, ensuring a self-validating system for your research endeavors.

Physicochemical Profile of 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine

| Property | Data | Source |

| Chemical Formula | C₆H₆Cl₂N₄ | [1] |

| Molecular Weight | 205.04 g/mol | [2] |

| CAS Number | 32889-45-5 | [3] |

| Physical Form | White to yellow solid | [3] |

| Predicted Solubility | Sparingly soluble in methanol and DMSO | [4] |

Solubility Profile: A Predictive and Empirical Approach

The solubility of a compound dictates its bioavailability, formulation possibilities, and environmental fate. Based on the behavior of related triazine herbicides, 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine is anticipated to exhibit low aqueous solubility and variable solubility in organic solvents.

Predicted Solubility

| Solvent Class | Predicted Solubility | Rationale |

| Aqueous | Low | The hydrophobic cyclopropyl and dichlorotriazine moieties are expected to limit water solubility. |

| Polar Aprotic | Moderate to High | Solvents like DMSO and DMF are likely to be effective due to their ability to solvate the polar amine and triazine nitrogen atoms. |

| Polar Protic | Low to Moderate | Alcohols such as methanol and ethanol may offer some solubility, but likely less than polar aprotic solvents. |

| Non-polar | Very Low | The presence of polar functional groups suggests poor solubility in solvents like hexane and toluene. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method (Adapted from OECD Guideline 105)

This protocol provides a reliable method for determining the aqueous and organic solvent solubility of 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine.[5][6][7]

Objective: To determine the saturation concentration of the test compound in various solvents at a controlled temperature.

Materials:

-

4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine (analytical standard)

-

Selected solvents (e.g., water, methanol, acetonitrile, DMSO, hexane)

-

Glass flasks with stoppers

-

Shaking incubator or water bath with shaker

-

Centrifuge

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of the compound to a flask containing the chosen solvent. The excess solid should be visible.

-

Equilibration: Seal the flasks and place them in a shaking incubator at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same temperature to allow the undissolved solid to settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or GC/MS.

-

Data Reporting: The solubility is reported as the average concentration from at least three replicate experiments, typically in mg/mL or mol/L.

Caption: Shake-Flask Solubility Determination Workflow.

Stability Profile: Unveiling Degradation Pathways

The stability of 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine is paramount for its shelf-life, efficacy, and the safety of its potential degradants. The primary anticipated degradation pathways are hydrolysis and photodegradation.

Hydrolytic Stability

The two chlorine atoms on the triazine ring are susceptible to nucleophilic substitution by water, leading to hydrolysis. This process is often pH-dependent.

Predicted Hydrolysis Pathway:

The hydrolysis is expected to proceed in a stepwise manner, with the first chlorine atom being more readily displaced than the second. The rate of hydrolysis is generally faster under acidic or alkaline conditions compared to neutral pH for many triazine herbicides.

Caption: Predicted Hydrolytic Degradation Pathway.

Experimental Protocol for Hydrolysis Study:

-

Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 4, 7, and 9).

-

Sample Incubation: Dissolve a known concentration of the compound in each buffer and incubate at a constant temperature.

-

Time-Point Analysis: At specified time intervals, withdraw aliquots and analyze the concentration of the parent compound and any major degradation products using a stability-indicating analytical method (e.g., HPLC).

-

Data Analysis: Determine the rate of degradation at each pH to assess the compound's hydrolytic stability.

Photostability

Exposure to light, particularly UV radiation, can induce photodegradation of triazine compounds.

Experimental Protocol for Photostability Testing (Adapted from ICH Q1B Guideline): [12][13][14][15]

Objective: To assess the intrinsic photostability of the compound.

Materials:

-

Photostability chamber equipped with a light source that provides both cool white fluorescent and near-ultraviolet lamps.

-

Quartz or other UV-transparent sample containers.

-

Dark control samples.

Procedure:

-

Sample Preparation: Prepare solutions of the compound in an inert solvent and also place the solid compound in transparent containers.

-

Exposure: Expose the samples to a specified light intensity for a defined duration. The total illumination should be not less than 1.2 million lux hours and the integrated near UV energy not less than 200 watt hours/square meter.

-

Control Samples: Protect identical samples from light (dark controls) and store them under the same temperature and humidity conditions.

-

Analysis: After the exposure period, analyze both the exposed and dark control samples for any degradation. Identify and quantify any significant photodegradants.

Caption: Photostability Testing Workflow.

Thermal Stability

Experimental Protocol for Thermogravimetric Analysis (TGA): [16][17][18][19][20]

Objective: To determine the thermal stability and decomposition profile of the compound.

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount of the compound into a TGA sample pan.

-

Instrument Setup: Place the pan in the TGA furnace and purge with an inert gas (e.g., nitrogen).

-

Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.

-

Data Acquisition: Continuously monitor and record the sample's weight as a function of temperature.

-

Data Analysis: The resulting TGA curve will show the temperatures at which weight loss occurs, indicating decomposition.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine. While direct experimental data is limited, the provided predictive analysis, based on the behavior of analogous compounds, offers valuable insights. The detailed experimental protocols empower researchers to empirically determine these critical physicochemical parameters with a high degree of scientific rigor. By following these guidelines, scientists and drug development professionals can make informed decisions regarding the formulation, handling, and application of this promising compound.

References

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

-

FILAB. Solubility testing in accordance with the OECD 105. [Link]

-

Situ Biosciences. OECD 105 - Water Solubility. [Link]

-

Jordi Labs. ICH Q1B: Photostability Testing of New Drug Substances and Products. [Link]

-

YouTube. (2025). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). [Link]

-

ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]

-

OECD. Test No. 105: Water Solubility. [Link]

-

OECD. Test No. 105: Water Solubility. [Link]

-

Analytice. OECD 105 – Water Solubility Test at 20°C. [Link]

-

PubMed. (2010). A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

-

Linseis. (2025). Guide to Thermogravimetric Analysis (TGA): Principles, Techniques, and Applications. [Link]

-

XRF Scientific. A Beginner's Guide to Thermogravimetric Analysis. [Link]

-

ChemBK. 4,6-dichloro-1,3,5-triazin-2-amine. [Link]

-

EPFL. Protocol Thermogravimetric Analysis (TGA). [Link]

-

Torontech. (2025). TGA Sample Preparation: A Complete Guide. [Link]

-

PubMed. Chromatographic methods for analysis of triazine herbicides. [Link]

-

PubMed. (2021). Simultaneous determination of triazine herbicides and their metabolites in shellfish by HPLC-MS/MS combined with Q/E-Orbitrap HRMS. [Link]

-

PubChem. 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine. [Link]

-

PubChem. 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine. [Link]

-

ResearchGate. Degradation of Chlorotriazine Pesticides by Sulfate Radicals and the Influence of Organic Matter. [Link]

-

ResearchGate. (PDF) Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. [Link]

-